2-Chloro-5-(piperidin-1-ylcarbonyl)aniline
CAS No.: 91766-96-0
Cat. No.: VC3949264
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91766-96-0 |
---|---|
Molecular Formula | C12H15ClN2O |
Molecular Weight | 238.71 g/mol |
IUPAC Name | (3-amino-4-chlorophenyl)-piperidin-1-ylmethanone |
Standard InChI | InChI=1S/C12H15ClN2O/c13-10-5-4-9(8-11(10)14)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 |
Standard InChI Key | HASRYCYCAUWJKD-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)N |
Canonical SMILES | C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)N |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
2-Chloro-5-(piperidin-1-ylcarbonyl)aniline, systematically named (3-amino-4-chlorophenyl)(piperidin-1-yl)methanone, features a chlorinated aniline core fused to a piperidine carbonyl group. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substitution pattern: a chlorine atom at position 2, an amine group at position 5, and a piperidin-1-ylcarbonyl moiety at position 5 of the benzene ring .
Key Structural Attributes:
-
Molecular Formula:
The compound’s InChIKey (HASRYCYCAUWJKD-UHFFFAOYSA-N
) and SMILES notation (C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)N
) provide unambiguous identifiers for computational and experimental studies .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound’s thermal stability is evidenced by its high boiling point (428.3°C at 760 mmHg) and flash point (212.8°C) . Its estimated water solubility ranges from 192.67 mg/L (EPA T.E.S.T.) to 2005.6 mg/L (EPI Suite), suggesting moderate hydrophobicity . LogP values of 2.2–3.07 indicate preferential partitioning into lipid phases, a trait relevant to pharmacokinetic profiling .
Table 1: Key Physicochemical Properties
Property | Value | Source(s) |
---|---|---|
Density | 1.265 g/cm³ | |
Boiling Point | 428.3°C | |
Melting Point | Not reported | N/A |
Water Solubility | 192.67–2005.6 mg/L | |
LogP | 2.2–3.07 |
Applications and Research Significance
Material Science
The compound’s aromatic and amide functionalities suggest utility in polymer chemistry, such as crosslinking agents or monomers for high-performance resins. Its thermal stability aligns with applications requiring durable materials under extreme conditions .
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